N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine
Description
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine is a complex organic compound that features a pyrazole ring, a phenyl group, and an alkyne chain
Properties
IUPAC Name |
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-11-20(14-17-13-15(2)18-19-17)12-7-10-16-8-5-4-6-9-16/h3-6,8-9,13H,1,11-12,14H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBPXQBUOZPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN(CC=C)CC#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine typically involves multi-step organic reactions. One common approach is the reaction of 5-methyl-1H-pyrazole with benzyl bromide to form the intermediate, which is then reacted with propargylamine under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The alkyne chain can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Shares the pyrazole ring but lacks the phenyl and alkyne groups.
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenyl-N-prop-2-enylprop-2-yn-1-amine is unique due to its combination of a pyrazole ring, phenyl group, and alkyne chain, which confer distinct chemical and biological properties
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